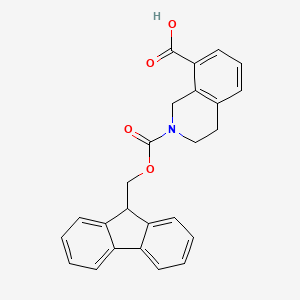
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid, also known as Fmoc-DHIQ-8-OH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH involves its ability to bind to specific receptors on the surface of cells, thereby activating various signaling pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis. 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH has been shown to selectively target cancer cells, leading to their death through the induction of apoptosis.
Biochemical and Physiological Effects:
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH has been found to exhibit a range of biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of various cellular signaling pathways. These effects contribute to the compound's anticancer and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, the compound's complex synthesis method and limited solubility in aqueous solutions can pose challenges for lab experiments.
Future Directions
There are several future directions for research on 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH, including the development of new synthesis methods that are more efficient and cost-effective, the identification of new targets and signaling pathways that can be modulated by the compound, and the evaluation of its potential applications in the treatment of other diseases such as cardiovascular disease and neurodegenerative disorders.
In conclusion, 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH is a promising compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies. Its potent anticancer and anti-inflammatory properties, along with its ability to selectively target cancer cells, make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH involves the reaction of 2-(9H-fluoren-9-ylmethoxycarbonyl) amino acid with 3,4-dihydroisoquinoline-8-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH, which can be purified using various chromatographic techniques.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH has been extensively studied for its potential applications in the development of new drugs and therapies. It has been shown to exhibit significant anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acidOH has been found to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-11-5-6-16-12-13-26(14-22(16)21)25(29)30-15-23-19-9-3-1-7-17(19)18-8-2-4-10-20(18)23/h1-11,23H,12-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQYITPFLZGKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-8-carboxylic acid | |
CAS RN |
2137786-91-3 |
Source


|
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

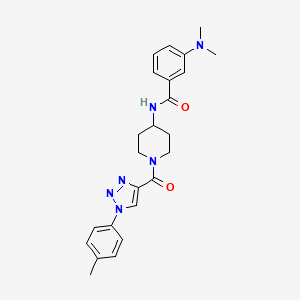
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}methanesulfonamide](/img/structure/B2623969.png)
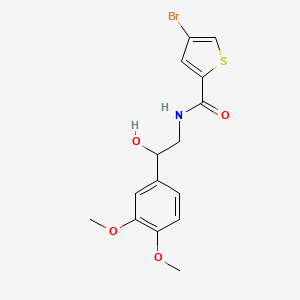
![2-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2623973.png)
![N-methyl-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2623975.png)

![2-Chloro-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B2623979.png)
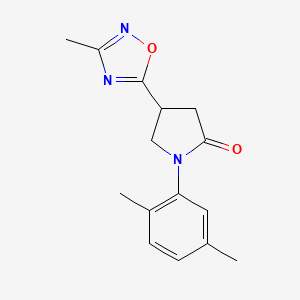
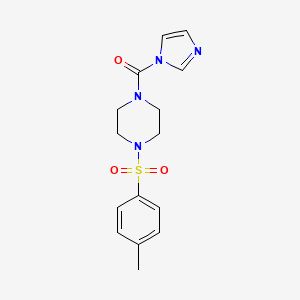
![N-[1H-1,2,3-benzotriazol-1-yl(2-chlorophenyl)methylene]benzenesulfonamide](/img/structure/B2623985.png)

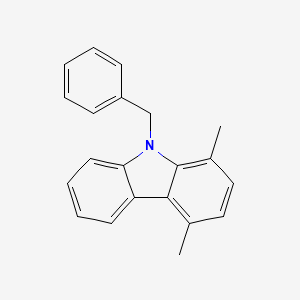
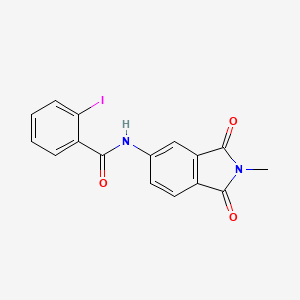
![2-(Furan-2-yl)-5-((3-methoxyphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2623990.png)